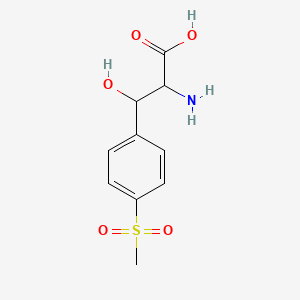

2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-17(15,16)7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAAFSSMHIARNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-methylsulfonylbenzaldehyde.

Aldol Condensation: The precursor undergoes an aldol condensation reaction with glycine to form an intermediate.

Hydrolysis: The intermediate is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Esterification to Ethyl Propanoate

The parent compound undergoes esterification to form ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate . This reaction uses ethanol and sulfuric acid under reflux conditions for 30 minutes, producing the ethyl ester .

Key Details :

-

Reagents : Ethanol, sulfuric acid.

-

Conditions : Reflux at elevated temperatures.

-

Yield : Specific yield not reported, but the method is scalable for industrial applications.

Oxidation

The compound can be oxidized to yield carboxylic acids . This reaction exploits the hydroxyl group’s reactivity, potentially through oxidation using agents like KMnO₄ or H₂O₂ .

Reduction

Reduction reactions may produce alcohols or amines , depending on the reducing agent (e.g., LiAlH₄ ) and reaction conditions.

Comparison of Key Reactions

Structural Influences on Reactivity

The methylsulfonyl group on the phenyl ring and the amino/hydroxyl groups at the central carbon influence reactivity:

-

Electron-withdrawing methylsulfonyl group : Enhances stability of intermediates during oxidation/reduction.

-

Amino and hydroxyl groups : Provide sites for nucleophilic attacks or deprotonation, enabling esterification and other functional group transformations.

This compound’s reactivity profile underscores its utility in medicinal chemistry and organic synthesis, particularly in developing therapeutic agents. Further studies could optimize reaction conditions to improve yields and explore novel transformations.

Scientific Research Applications

2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Properties :

Comparison with Structural Analogs

The following table summarizes critical differences between the target compound and its structural analogs, focusing on substituent effects, molecular properties, and biological activities:

Structural and Electronic Effects

- Methylsulfonyl (-SO₂CH₃) : Introduces strong electron-withdrawing effects, enhancing acidity of the hydroxy and carboxylic acid groups. This may improve binding to charged residues in biological targets (e.g., enzymes or receptors) .

- Sulfo (-SO₃H) : Highly polar and acidic, likely reducing membrane permeability but enhancing solubility in aqueous environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid?

- Methodological Answer : The compound can be synthesized via a two-step process:

Condensation : React 4-(methylsulfonyl)benzaldehyde with 2-aminoacetic acid in the presence of potassium carbonate (K₂CO₃) to form the intermediate (rac)-2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid .

Esterification : Treat the intermediate with ethanol and sulfuric acid (H₂SO₄) under reflux to yield the ethyl ester derivative. Hydrolysis of the ester under controlled conditions can regenerate the free acid form .

- Key Considerations : Monitor reaction pH and temperature to avoid side reactions (e.g., over-oxidation of the hydroxyl group).

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O3-H⋯N1 interactions in racemic crystals) .

- NMR/IR spectroscopy : Confirm functional groups (e.g., sulfonyl, amino, hydroxyl) and stereochemical purity.

- Data Table :

| Technique | Key Peaks/Features | Application |

|---|---|---|

| ¹H NMR | δ 7.8–8.1 ppm (aromatic protons), δ 4.1–4.3 ppm (hydroxy/amino) | Assign substituent positions |

| IR | ~3400 cm⁻¹ (N-H/O-H stretch), ~1300 cm⁻¹ (S=O stretch) | Validate functional groups |

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity and chemical reactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -SO₂CH₃ in the target compound vs. -NO₂ in analogs) enhance enzyme inhibition by increasing electrophilicity at the reactive site .

- Methylsulfonyl groups improve solubility and metabolic stability compared to nitro or hydroxyl analogs, as seen in drug formulation studies .

- Comparative Analysis :

| Substituent | Biological Activity | Chemical Reactivity |

|---|---|---|

| -SO₂CH₃ | High solubility, moderate enzyme inhibition | Stable under acidic conditions |

| -NO₂ (ortho) | Strong enzyme inhibition (e.g., anti-inflammatory) | Prone to reduction reactions |

Q. What advanced methodologies resolve racemic mixtures of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for enantiomer separation.

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze ester derivatives of one enantiomer .

Q. How can researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Purity validation : Use HPLC (>98% purity) to rule out impurities (e.g., unreacted aldehyde or ester byproducts) .

- Stereochemical analysis : Confirm enantiomeric ratios via circular dichroism (CD) or polarimetry, as racemic mixtures may exhibit different activities than pure enantiomers .

- Case Study : Inconsistent enzyme inhibition results may arise from batch-to-batch variations in stereochemical composition .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict this compound’s binding affinity accurately?

- Methodological Answer :

- Limitation : Many models underestimate the conformational flexibility of the hydroxy-amino side chain.

- Solution : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to account for hydrogen-bonding dynamics .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., APF/HPF probes for radical scavenging activity) .

- Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C to track intracellular accumulation .

- Controls : Include structurally similar analogs (e.g., nitro or methoxy derivatives) to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.